Product packaging for 4,5-Isothiazolediamine,N5-methyl-(9CI)(Cat. No.:CAS No. 169694-66-0)

4,5-Isothiazolediamine,N5-methyl-(9CI)

Cat. No.: B063999
CAS No.: 169694-66-0
M. Wt: 129.19 g/mol
InChI Key: BONIHAJQWVZQAG-UHFFFAOYSA-N
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Description

4,5-Isothiazolediamine,N5-methyl-(9CI) is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a core isothiazole structure symmetrically functionalized with amino groups at the 4 and 5 positions, with a specific methyl substitution on one of the nitrogens. This unique arrangement makes it a valuable precursor or building block for the synthesis of more complex heterocyclic compounds, such as thiazolamine derivatives, which are frequently explored for their biological activity . While the specific biological data for this exact molecule may be limited, its structural features align with a class of compounds known to possess substantial research value. In particular, structurally related N,4-diphenyl-5-(1,2,4-triazolyl)-2-thiazolamine derivatives have been documented in scientific patents for their potential as antineoplastic (anti-tumor) agents . These related molecules demonstrate the potential of the core heterocyclic structure to be developed into pharmacologically active compounds, suggesting this diamine could serve as a key intermediate in oncology-focused research programs. Key Research Applications: • Medicinal Chemistry: Serves as a versatile building block for the design and synthesis of novel small-molecule libraries. • Chemical Biology: Used as a probe to study biological pathways and protein interactions. • Drug Discovery: A potential precursor for developing therapeutic agents, inspired by the anti-tumor activities observed in structurally similar triazolyl-thiazolamine derivatives . Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and employ all appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S B063999 4,5-Isothiazolediamine,N5-methyl-(9CI) CAS No. 169694-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-N-methyl-1,2-thiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-6-4-3(5)2-7-8-4/h2,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIHAJQWVZQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Isothiazole Derivatives in Contemporary Chemical Research

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is a cornerstone in the development of a wide range of biologically active molecules. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the isothiazole (B42339) ring a versatile building block in medicinal chemistry and materials science. scilit.comsci-hub.se

The significance of isothiazole derivatives is highlighted by their diverse pharmacological activities. Researchers have successfully synthesized and tested isothiazole-containing compounds that exhibit a spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ontosight.aiontosight.ai For instance, certain isothiazole derivatives have been investigated as potent enzyme inhibitors, playing a crucial role in targeted therapeutic strategies. ontosight.ai

Furthermore, the isothiazole nucleus is a key component in several commercially successful pharmaceuticals, underscoring its importance in drug discovery and development. researchgate.netmedwinpublishers.com The continuous exploration of novel synthetic routes to functionalized isothiazoles remains an active area of chemical research, aiming to expand the library of these valuable compounds for various scientific applications. sci-hub.sersc.org

Overview of Isothiazole As a Privileged Heterocyclic Scaffold

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. The isothiazole (B42339) ring is widely recognized as such a scaffold. researchgate.net Its ability to be readily modified at various positions allows for the fine-tuning of its physicochemical and pharmacological properties.

The structural rigidity and aromatic character of the isothiazole ring provide a stable platform for the attachment of different functional groups, influencing the compound's interaction with biological macromolecules. medwinpublishers.com The introduction of substituents, such as the diamine and N-methyl groups in the case of 4,5-Isothiazolediamine, N5-methyl-(9CI), can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its biological activity.

The development of new drugs based on the isothiazole scaffold involves optimizing the chemical structure to enhance efficacy, improve safety profiles, and refine pharmacokinetic properties. ontosight.ai The ongoing interest in isothiazoles as a privileged scaffold is driven by the consistent discovery of new biological activities associated with its derivatives, promising a continued role in the future of drug design and materials science. acs.org

Despite the broad importance of the isothiazole class, it is important to note that detailed research findings, including synthesis, characterization, and biological activity, for 4,5-Isothiazolediamine, N5-methyl-(9CI) are not available in the current body of scientific literature. Consequently, the generation of data tables and a more in-depth analysis of this specific compound is not possible at this time.

Reaction Mechanisms of 4,5 Isothiazolediamine,n5 Methyl 9ci and Its Transformations

Mechanistic Pathways of N-Alkylation Reactions

The N-alkylation of amino-substituted isothiazoles, such as 4,5-Isothiazolediamine, N5-methyl-(9CI), is a fundamental transformation that proceeds through nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2). In this concerted mechanism, the nucleophilic nitrogen atom forms a bond with the carbon atom of the alkylating agent at the same time as the bond between the carbon and the leaving group (e.g., a halide) is broken.

A significant challenge in the N-alkylation of amines is the potential for overalkylation. masterorganicchemistry.com The primary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to a subsequent reaction with the alkylating agent to form a secondary amine, and so on. masterorganicchemistry.com This can result in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Factors influencing the regioselectivity and extent of N-alkylation include:

Steric Hindrance: Bulky substituents on the amine or the alkylating agent can hinder the approach of the nucleophile, slowing down the rate of reaction and potentially favoring mono-alkylation.

Electronic Effects: The electron density on the nitrogen atom influences its nucleophilicity. Electron-donating groups on the isothiazole (B42339) ring can enhance the nucleophilicity of the amino group, while electron-withdrawing groups can decrease it.

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the outcome of the reaction. For instance, the use of a large excess of the amine can favor mono-alkylation.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the regioselectivity of N-alkylation in heterocyclic systems by examining the transition states and activation energies of the possible reaction pathways. researchgate.net

Ring-Forming Reaction Mechanisms in Isothiazole Annulation Processes

Annulation reactions are processes in which a new ring is formed onto an existing molecule through the formation of two new bonds. scripps.edu In the context of isothiazole chemistry, annulation provides a powerful strategy for the synthesis of fused heterocyclic systems. These reactions often involve a sequence of steps, combining different reaction types.

A classic example of an annulation reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.comyoutube.com While not directly involving isothiazole synthesis, the principles of the Robinson annulation—sequential conjugate addition and cyclization—are relevant to the construction of rings onto isothiazole precursors.

For the synthesis of the isothiazole ring itself, a common strategy is the [4+1] annulation. This approach involves the reaction of a four-atom component with a one-atom component to construct the five-membered ring. For instance, the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (B1210297) under metal-free conditions proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles. thieme-connect.comorganic-chemistry.org

Annulation Strategy Reactants Key Mechanistic Steps Resulting Structure
[4+1] Annulationβ-ketothioamide, Ammonium AcetateImine formation, Intramolecular cyclization, Aerial oxidation3,5-disubstituted isothiazole
[3+2] Annulationα,β-unsaturated aldehydes, Ammonium thiocyanateFormation of N-S fragment donor, Cyclization4-arylisothiazoles thieme-connect.com

Intramolecular Rearrangements and Photochemical Permutation Chemistry of Isothiazoles

This process offers a conceptually different approach to the synthesis of complex isothiazole derivatives, where a readily available isomer can serve as a starting point to access more challenging targets through selective structural permutation. d-nb.inforepec.org The mild photochemical conditions are often compatible with a wide range of functional groups. d-nb.inforepec.org

Theoretical studies have been conducted to elucidate the mechanisms of these photochemical isomerizations. rsc.org The proposed pathways often involve the formation of transient intermediates and the crossing of conical intersections on the potential energy surface. One suggested mechanism involves the initial photocleavage of the weak sulfur-nitrogen bond, leading to the formation of a β-thioformylvinyl nitrene intermediate. acs.org This intermediate can then undergo further rearrangements to yield different isomers. acs.org

Oxidative Cyclization Mechanisms in Isothiazole Synthesis

Oxidative cyclization is a key method for the formation of the isothiazole ring, typically involving the formation of the S-N bond in the final step. thieme-connect.com A common precursor for this reaction is a substituted 3-aminopropenethione. thieme-connect.com

The mechanism involves the oxidation of the sulfur atom, which facilitates the intramolecular nucleophilic attack of the nitrogen atom to form the heterocyclic ring. A variety of oxidizing agents can be employed, including iodine and hydrogen peroxide. thieme-connect.com Solvent-free oxidative cyclization using chromium trioxide supported on silica (B1680970) gel has also been reported. thieme-connect.com

The general steps of the oxidative cyclization of a 3-aminopropenethione are:

Oxidation: The oxidizing agent interacts with the sulfur atom of the thione group.

Intramolecular Cyclization: The nitrogen atom of the amino group attacks the electrophilic carbon adjacent to the oxidized sulfur, leading to ring closure.

Deprotonation/Elimination: Loss of protons and/or other leaving groups results in the formation of the aromatic isothiazole ring.

This method is particularly valuable for the synthesis of a wide range of substituted isothiazoles.

General Principles of Heterocyclic Reaction Mechanisms Relevant to Isothiazolediamines

The reactivity of isothiazolediamines is governed by the electronic properties of the isothiazole ring and the nature of the substituent groups. The isothiazole ring is an electron-deficient aromatic system, which influences its reactivity in several ways:

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions with good leaving groups.

Electrophilic Aromatic Substitution: Electrophilic substitution on the isothiazole ring is generally difficult due to its electron-poor character. However, the presence of the strongly activating amino groups in 4,5-isothiazolediamine would direct electrophiles to the carbon atoms of the ring.

Acidity/Basicity: The nitrogen atom in the isothiazole ring is weakly basic. The exocyclic amino groups, however, are more basic and are the likely sites of protonation.

The interplay of these electronic factors, along with steric effects, dictates the outcome of reactions involving isothiazolediamines. Understanding these fundamental principles is crucial for predicting and controlling the chemical transformations of this class of compounds.

Computational Chemistry and Theoretical Studies on 4,5 Isothiazolediamine,n5 Methyl 9ci

Electronic Structure and Aromaticity Investigations of Isothiazole (B42339) Systems

The isothiazole ring is a five-membered heterocyclic system containing nitrogen and sulfur atoms in a 1,2-relationship. Its electronic structure and aromaticity have been the subject of various theoretical studies. The aromaticity of the isothiazole ring is a key determinant of its stability and reactivity.

The degree of bond fixation, another indicator of aromaticity, has also been investigated. Ring hydrogen exchange rates for isothiazole and its methylated derivatives suggest a small degree of bond fixation, further supporting its aromatic character. medwinpublishers.com The presence of substituents, such as the amino and methylamino groups in 4,5-Isothiazolediamine, N5-methyl-, can influence the electron distribution within the ring and modulate its aromaticity. Electron-donating groups, like amino groups, can enhance the electron density of the ring, potentially affecting its aromatic character and reactivity.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties and reactivity of isothiazole derivatives. researchgate.netnih.gov These calculations provide a quantitative understanding of the electronic characteristics that govern the chemical behavior of these molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com For isothiazole derivatives, the nature and position of substituents significantly impact the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org Electron-donating groups, such as the amino and methylamino groups in 4,5-Isothiazolediamine, N5-methyl-, are expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its electrophilicity.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole (B1198619) Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-amino-4-(p-tolyl)thiazole (APT) -5.54 - -
2-methoxy-1,3-thiazole (MTT) -6.27 - -
thiazole-4-carboxaldehyde (TCA) -7.44 - -

Data derived from quantum chemical calculations on related thiazole derivatives, illustrating substituent effects. researchgate.net

The distribution of electron density within a molecule is crucial for understanding its interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

In isothiazole systems, the electronegative nitrogen and sulfur atoms influence the charge distribution, creating regions of varying electrostatic potential. The nitrogen atom typically exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding interactions. nih.gov The hydrogen atoms attached to the ring and substituents will generally have a positive electrostatic potential.

For 4,5-Isothiazolediamine, N5-methyl-, the amino groups would introduce additional regions of negative potential around their nitrogen atoms and positive potential around their hydrogen atoms. This complex charge distribution will dictate how the molecule interacts with other species, influencing its biological activity and chemical reactivity.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetic profiles of chemical transformations. medwinpublishers.compku.edu.cnrsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies of reactions involving isothiazole derivatives.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.comresearchgate.net By mapping the PES for a given reaction, chemists can visualize the path from reactants to products, identifying the lowest energy pathway. researchgate.netsemanticscholar.orgrsc.org For isothiazole derivatives, theoretical studies have explored various reactions, including cycloadditions and substitutions. medwinpublishers.com

For a molecule like 4,5-Isothiazolediamine, N5-methyl-, PES mapping could be employed to study reactions such as electrophilic substitution on the isothiazole ring or reactions involving the amino substituents. These studies would help in understanding the regioselectivity and feasibility of different reaction pathways.

From the potential energy surface, the energy barriers (activation energies) for different reaction steps can be calculated. medwinpublishers.compku.edu.cn These barriers determine the rate of a reaction. Computational studies on the biotransformation of related thiazole compounds have calculated the energy barriers for metabolic reactions like epoxidation and S-oxidation. nih.gov

The analysis of reaction barriers and intermediates is crucial for predicting the outcome of a chemical reaction. For instance, in the case of 4,5-Isothiazolediamine, N5-methyl-, theoretical calculations could predict the most likely sites of metabolism by identifying the pathways with the lowest activation energies. This information is invaluable in drug design and development for predicting the metabolic fate of a compound. The stability of any intermediates formed during a reaction can also be assessed, providing a more complete picture of the reaction mechanism. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
4,5-Isothiazolediamine, N5-methyl-
Isothiazole
Isoxazole
Pyrazole
2-amino-4-(p-tolyl)thiazole
2-methoxy-1,3-thiazole

Lack of Publicly Available Research Precludes Analysis of 4,5-Isothiazolediamine, N5-methyl-(9CI)

Despite a thorough search of scientific databases and academic literature, no specific computational chemistry or theoretical studies focusing on the compound 4,5-Isothiazolediamine, N5-methyl-(9CI) are publicly available. Consequently, a detailed analysis as per the requested outline on its spectroscopic data interpretation through computational modeling and molecular dynamics simulations for conformational analysis cannot be provided at this time.

Computational chemistry and theoretical studies are powerful tools in modern chemical research, offering deep insights into molecular structure, properties, and behavior. Methodologies such as Density Functional Theory (DFT) are routinely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts. By creating a computational model of a molecule, researchers can simulate its magnetic environment and predict the resonance of atomic nuclei, such as ¹H, which is invaluable for interpreting experimental spectra and confirming chemical structures.

Similarly, molecular dynamics (MD) simulations provide a virtual window into the dynamic nature of molecules. By simulating the movements of atoms and bonds over time, researchers can explore the conformational landscape of a molecule, identifying stable and transient shapes it may adopt. This is crucial for understanding how a molecule might interact with other molecules, such as biological receptors, and for predicting its physical and chemical properties.

While these techniques are widely applied to a vast range of chemical compounds, it appears that "4,5-Isothiazolediamine, N5-methyl-(9CI)" has not been the subject of published research in this specific area. Without foundational studies, it is not possible to generate the detailed, data-driven article requested. The scientific community relies on peer-reviewed and published data to ensure accuracy and reproducibility, and no such data exists for this particular compound in the specified contexts.

Further research and publication in peer-reviewed journals would be required before a comprehensive and scientifically accurate article on the computational and theoretical aspects of 4,5-Isothiazolediamine, N5-methyl-(9CI) could be written.

Advanced Applications of 4,5 Isothiazolediamine,n5 Methyl 9ci in Organic Synthesis and Material Science

Utilization as a Synthetic Intermediate for Complex Heterocyclic Structures

Substituted 4,5-diaminoisothiazoles are versatile building blocks in organic synthesis, primarily due to the reactive nature of the two adjacent amino groups, which are ideal for constructing fused heterocyclic systems.

The ortho-diamine functionality of 4,5-isothiazolediamines makes them excellent precursors for the synthesis of the imidazo[4,5-d]isothiazole ring system, a novel 5:5 fused analog of the biologically significant purine ring system. umich.eduacs.orgacs.org The synthesis involves a ring annulation strategy where the diamine is cyclized with a suitable one-carbon synthon.

One effective method involves reacting the isothiazolediamine with thiocarbonyldiimidazole. This reaction forms an unstable thione intermediate which is then alkylated in situ to produce stable 5-alkylthioimidazo[4,5-d]isothiazoles in good yields. umich.edu For instance, the reaction of 4,5-diaminoisothiazole with thiocarbonyldiimidazole, followed by treatment with sodium hydroxide and then dimethyl sulfate, successfully yields 5-methylthioimidazo[4,5-d]isothiazole. umich.edu This two-step, one-pot procedure has proven to be a general and efficient methodology. acs.org

Alternative reagents like diethoxymethyl acetate (B1210297) have been used to create 5-unsubstituted imidazo[4,5-d]isothiazoles, although this method appears to be less general. For example, while 3-methyl-4,5-diaminoisothiazole reacts with diethoxymethyl acetate to give a low yield of 3-methylimidazo[4,5-d]isothiazole, the same reaction with the unsubstituted 4,5-diaminoisothiazole failed to produce the desired parent ring system. umich.edu

Synthesis of Imidazo[4,5-d]isothiazole Derivatives
Isothiazolediamine PrecursorReagent(s)ProductYieldReference
3-methyl-4,5-diaminoisothiazole1. Thiocarbonyldiimidazole 2. NaOH, Dimethyl sulfate3-methyl-5-methylthioimidazo[4,5-d]isothiazoleGood umich.edu
4,5-diaminoisothiazole1. Thiocarbonyldiimidazole 2. NaOH, Dimethyl sulfate5-methylthioimidazo[4,5-d]isothiazoleGood umich.edu
3-methyl-4,5-diaminoisothiazoleDiethoxymethyl acetate3-methylimidazo[4,5-d]isothiazoleLow (27%) umich.edu
4,5-diaminoisothiazoleDiethoxymethyl acetateNo desired product isolatedN/A umich.edu

Isothiazoles are significant building blocks for new materials and molecular structures. researchgate.net The diamino functionality of compounds like N5-methyl-4,5-isothiazolediamine makes them key intermediates for a wide range of nitrogen-containing heterocycles beyond fused imidazoles. The two nucleophilic nitrogen centers can react with various electrophiles (containing two leaving groups or electrophilic sites) to form different ring systems, such as pyrazines, diazepines, or other complex fused heterocycles, depending on the reagent used. This versatility establishes these compounds as important platforms in heterocyclic synthesis.

Role in the Development of Agrochemicals and Pesticides

Thiazole (B1198619) and isothiazole (B42339) derivatives are foundational structures in the field of green pesticide research. nih.gov Their low toxicity, potent biological activity, and the capacity for diverse structural modifications make them attractive scaffolds for the development of novel agrochemicals. nih.gov By incorporating these heterocyclic groups, researchers have developed a wide array of pesticides with broad-spectrum effectiveness. nih.gov

Compounds like N5-methyl-4,5-isothiazolediamine serve as potential intermediates in the synthesis of these active agrochemical ingredients. The isothiazole core can be functionalized to create derivatives with enhanced insecticidal, fungicidal, or herbicidal properties. For example, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been synthesized and shown to exhibit excellent insecticidal activities against various lepidopteran pests. mdpi.comresearchgate.net The structure-activity relationship is crucial, and understanding it allows for the design of new, highly potent pesticides based on these heterocyclic frameworks. nih.gov

Emerging Applications in Functional Materials Research

Isothiazole-based compounds are increasingly recognized as important building blocks for new materials possessing unique electronic, mechanical, or biological properties. researchgate.net Fused heterocyclic systems derived from these building blocks are particularly promising for applications in material science. For instance, the thiazolo[5,4-d]thiazole fused heterocycle is an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap. rsc.org These characteristics are highly desirable for semiconductors used in organic and plastic electronics. rsc.org

Given these precedents, materials derived from N5-methyl-4,5-isothiazolediamine, such as polymers or macrocycles incorporating the isothiazole ring, could exhibit valuable properties. The presence of nitrogen and sulfur heteroatoms influences the electronic structure, making these materials candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Coordination Chemistry of Isothiazole Ligands

Heterocyclic compounds containing both nitrogen and sulfur atoms are known to be versatile ligands capable of forming stable complexes with a wide range of transition metal ions. researchgate.net The isothiazole ring in N5-methyl-4,5-isothiazolediamine contains a soft sulfur atom and a hard nitrogen atom, along with the two additional nitrogen atoms of the diamine groups. This arrangement of donor atoms allows the molecule to act as a multidentate ligand.

These ligands can coordinate with metal ions in various ways, such as acting as a bidentate ligand by chelating through the ring nitrogen and one of the amino nitrogens, or through both amino nitrogens, to form a stable five or six-membered ring with the metal center. nih.gov Such coordination compounds are of interest for their potential applications in catalysis, materials science, and as biologically active agents. researchgate.netnih.gov The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Future Research Directions and Challenges in 4,5 Isothiazolediamine,n5 Methyl 9ci Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 4,5-Isothiazolediamine, N5-methyl-(9CI) and its derivatives is fundamentally reliant on the availability of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for isothiazole (B42339) cores often involve multi-step processes with potentially hazardous reagents and solvents. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus should include:

One-Pot Syntheses: Designing convergent, one-pot reactions from readily available starting materials to minimize waste and purification steps.

Catalytic Methods: Exploring transition-metal or organocatalyzed reactions to construct the isothiazole ring or introduce substituents with high regioselectivity and efficiency.

Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reaction times and improve yields.

A comparative analysis of potential synthetic improvements is presented in Table 1.

Current Approaches Future Sustainable Approaches Potential Advantages
Multi-step synthesisOne-pot, multi-component reactionsReduced waste, time, and cost
Stoichiometric reagentsCatalytic systems (metal- or organo-catalysis)Increased efficiency, atom economy, and recyclability
Conventional heatingMicrowave, photochemical, or flow chemistryFaster reaction times, lower energy consumption, improved scalability

Exploration of Undiscovered Reactivity and Transformation Pathways

A thorough understanding of the inherent reactivity of 4,5-Isothiazolediamine, N5-methyl-(9CI) is crucial for its effective utilization as a building block in synthetic chemistry. The presence of two nitrogen atoms with different nucleophilicities, along with the isothiazole ring's unique electronic properties, suggests a rich and complex reactivity profile that remains largely untapped.

Future investigations should aim to:

Map the Regioselectivity: Systematically study the regioselectivity of electrophilic and nucleophilic substitution reactions on both the ring and the exocyclic amino groups.

Investigate Ring Transformations: Explore the possibility of ring-opening and ring-transformation reactions under various conditions (e.g., reductive, oxidative, or photochemical) to access novel heterocyclic systems.

Functional Group Interconversion: Develop robust protocols for the selective functionalization of the amino groups, enabling the synthesis of diverse libraries of derivatives.

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules by providing insights into their electronic structure, reactivity, and potential biological activity. For 4,5-Isothiazolediamine, N5-methyl-(9CI), in silico studies can play a predictive and guiding role in experimental efforts.

Key computational approaches to be employed include:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties, and reaction mechanisms, thereby guiding the design of new synthetic routes and understanding reactivity.

Molecular Docking and Virtual Screening: To identify potential biological targets for derivatives of the parent compound by simulating their binding interactions with macromolecules. mdpi.com This can help in prioritizing synthetic targets with higher probabilities of desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of derivatives with their biological activities, facilitating the rational design of more potent and selective compounds.

Diversification of Biological Activity Profiles through Targeted Derivatization

The isothiazole nucleus is a well-established pharmacophore present in a variety of biologically active compounds. The amino substituents on 4,5-Isothiazolediamine, N5-methyl-(9CI) provide convenient handles for structural modifications to explore a wide range of biological activities. The synthesis of acyl and ureido derivatives of substituted aminoisothiazoles has been shown to yield compounds with effects on the circulatory system. nih.gov

Future research should focus on the synthesis and biological evaluation of derivatives with potential as:

Antimicrobial Agents: The development of novel antimicrobial agents is a critical global health priority. nih.govrsc.org Derivatization of the amino groups could lead to compounds with potent activity against resistant bacterial and fungal strains. mdpi.com

Anticancer Agents: Many heterocyclic compounds exhibit significant anticancer properties. rsc.org Exploring the cytotoxicity of new derivatives against various cancer cell lines could uncover promising therapeutic leads.

Enzyme Inhibitors: The structural features of the molecule may be suitable for targeting the active sites of specific enzymes implicated in disease. For instance, related thiazole (B1198619) derivatives have been investigated as xanthine (B1682287) oxidase inhibitors. nih.gov

A summary of potential biological activities for derivatized compounds is provided in Table 2.

Derivative Class Potential Biological Target/Activity Rationale
Acyl and Urea DerivativesCardiovascular agentsBased on known activity of related aminoisothiazoles. nih.gov
Cationic AmphiphilesAntimicrobial, AnticancerIntroduction of lipophilic chains and a positive charge can disrupt microbial membranes and cancer cells. rsc.org
Arylidene DerivativesAntiproliferative, Kinase InhibitorsArylidene moieties are common in compounds targeting cell proliferation pathways. mdpi.com
Indole (B1671886) ConjugatesAntibacterial (MurB inhibitors), Antifungal (CYP51 inhibitors)Combining with other bioactive scaffolds like indole can lead to synergistic or novel mechanisms of action. mdpi.com

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven Synthesis)

The adoption of modern synthetic technologies can significantly accelerate the research and development pipeline for 4,5-Isothiazolediamine, N5-methyl-(9CI) and its derivatives.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and easier scalability. mdpi.com Implementing flow chemistry for the synthesis of the core structure or its derivatives could lead to more efficient and reproducible production. mdpi.com

AI-driven Synthesis: Artificial intelligence and machine learning algorithms can be employed to predict optimal reaction conditions, propose novel synthetic routes, and even design new derivatives with desired properties. Integrating AI tools can help to navigate the vast chemical space and identify promising candidates more rapidly.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of 4,5-Isothiazolediamine, N5-methyl-(9CI) as a versatile platform for the development of new functional molecules with wide-ranging applications.

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